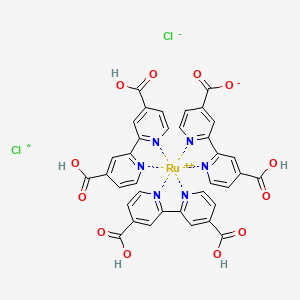
Tris(4,4'-dicarboxylicacid-2,2'-bipyridyl)ruthenium(II)dicbloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride is a coordination compound with the chemical formula C36H24N6O12Cl2Ru. It is a metal-organic complex that appears as a deep red solid and exhibits high thermal stability. This compound is known for its luminescent properties and is widely used in various scientific research fields.
Méthodes De Préparation
The synthesis of Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride generally involves the following steps :
Synthesis of 4,4’-dicarboxylicacid-2,2’-bipyridyl: This can be achieved through oxidation reactions or other suitable methods.
Reaction with Ruthenium Salt: The synthesized 4,4’-dicarboxylicacid-2,2’-bipyridyl is then reacted with a ruthenium salt, such as [RuCl3·3H2O], under appropriate conditions to form the desired complex.
Purification: The product is purified through solvent extraction and other purification steps to obtain the pure compound.
Analyse Des Réactions Chimiques
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Oxidation Reactions: Involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often carried out in the presence of ligands that can replace the existing ligands in the complex.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in organic synthesis reactions, including oxidation, reduction, and carbonylation reactions.
Biology: Employed in the development of biosensors and bioanalytical assays due to its luminescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride involves its ability to act as a luminophore and catalyst . The compound can be excited by visible light to form a spin-allowed excited state, which then undergoes non-radiative deactivation to form a long-lived spin-forbidden luminescent state. This property is exploited in various applications, including electroluminescence and chemiluminescence.
Comparaison Avec Des Composés Similaires
Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride is unique due to its specific ligand structure and photophysical properties . Similar compounds include:
Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate: Another ruthenium complex with different ligand structures.
Ruthenium-tris(2,2’-bipyridyl) dichloride: A similar compound with different coordination environments.
These compounds share some properties but differ in their specific applications and photophysical behaviors.
Propriétés
Formule moléculaire |
C36H23Cl2N6O12Ru |
|---|---|
Poids moléculaire |
903.6 g/mol |
InChI |
InChI=1S/3C12H8N2O4.ClH.Cl.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;;/h3*1-6H,(H,15,16)(H,17,18);1H;;/q;;;;;+2/p-2 |
Clé InChI |
FYHLKBDJHVMNCQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Cl].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)


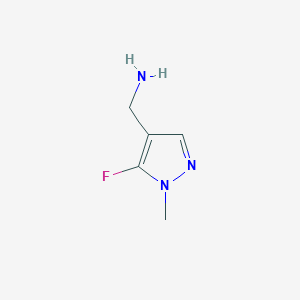



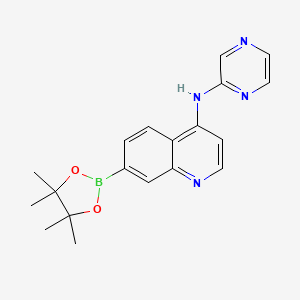
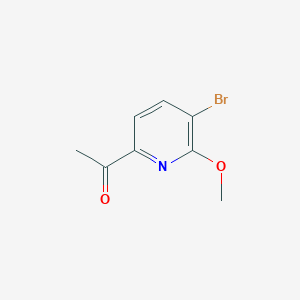
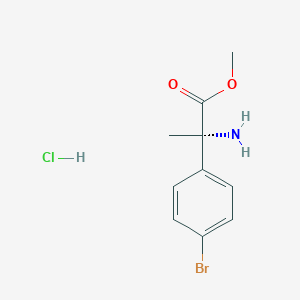

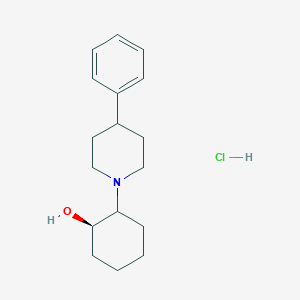
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
